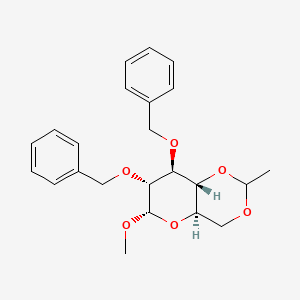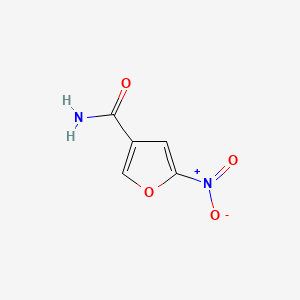
(S)-4-Bromo-homo-ibotenic acid
Descripción general
Descripción
(S)-4-Bromo-homo-ibotenic acid is a synthetic derivative of ibotenic acid, a naturally occurring compound found in certain mushrooms. This compound is of significant interest due to its potential applications in neuroscience and pharmacology. It is known for its ability to act as an agonist for certain glutamate receptors, which are crucial for synaptic transmission in the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Bromo-homo-ibotenic acid typically involves the bromination of homo-ibotenic acid. The process begins with the preparation of homo-ibotenic acid, which can be synthesized from L-glutamic acid through a series of chemical reactions including esterification, cyclization, and oxidation. The bromination step is carried out using bromine or a brominating agent under controlled conditions to ensure the selective introduction of the bromine atom at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (S)-4-Bromo-homo-ibotenic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding homo-ibotenic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Homo-ibotenic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-4-Bromo-homo-ibotenic acid has several applications in scientific research:
Neuroscience: It is used to study the function of glutamate receptors in the brain. By acting as an agonist, it helps in understanding synaptic transmission and neuroplasticity.
Pharmacology: The compound is used in drug development to explore potential treatments for neurological disorders such as epilepsy and neurodegenerative diseases.
Chemistry: It serves as a model compound for studying the reactivity of brominated amino acids and their derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modulating neurotransmitter systems.
Mecanismo De Acción
(S)-4-Bromo-homo-ibotenic acid exerts its effects primarily through its interaction with glutamate receptors. It binds to these receptors, mimicking the action of the natural neurotransmitter glutamate. This binding leads to the activation of the receptors, resulting in increased synaptic transmission. The compound’s ability to selectively activate certain subtypes of glutamate receptors makes it a valuable tool for studying the molecular mechanisms underlying synaptic plasticity and excitotoxicity.
Comparación Con Compuestos Similares
Ibotenic Acid: The parent compound from which (S)-4-Bromo-homo-ibotenic acid is derived. It also acts as a glutamate receptor agonist but lacks the bromine atom.
Muscimol: A derivative of ibotenic acid that acts as a potent agonist for GABA receptors.
Kainic Acid: Another glutamate receptor agonist with a different structure but similar pharmacological effects.
Uniqueness: this compound is unique due to the presence of the bromine atom, which enhances its binding affinity and selectivity for certain glutamate receptor subtypes. This makes it a more potent and selective tool for studying glutamate receptor function compared to its parent compound, ibotenic acid.
Propiedades
IUPAC Name |
(2S)-2-amino-2-(4-bromo-3-oxo-1,2-oxazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O4/c6-1-3(2(7)5(10)11)12-8-4(1)9/h2H,7H2,(H,8,9)(H,10,11)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYHBLOHAXEOGC-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(ONC1=O)C(C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(ONC1=O)[C@@H](C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101182989 | |
| Record name | (αS)-α-Amino-4-bromo-2,3-dihydro-3-oxo-5-isoxazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101182989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233513-34-2 | |
| Record name | (αS)-α-Amino-4-bromo-2,3-dihydro-3-oxo-5-isoxazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233513-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-Amino-4-bromo-2,3-dihydro-3-oxo-5-isoxazoleacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101182989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl N-[(1R,4Z,8S,12S,13E)-1,8,12-trihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B570794.png)


![N-[(1R)-1-phenylethyl]methanesulfonamide](/img/structure/B570802.png)

![Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-](/img/structure/B570804.png)


